N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16369731
Molecular Formula: C20H16FN3O4S
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide -](/images/structure/VC16369731.png)
Specification
Molecular Formula | C20H16FN3O4S |
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Molecular Weight | 413.4 g/mol |
IUPAC Name | N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
Standard InChI | InChI=1S/C20H16FN3O4S/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9- |
Standard InChI Key | UUFNWSDQKWDUHP-MFOYZWKCSA-N |
Isomeric SMILES | C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES | C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Introduction
Structural Elucidation and Molecular Properties
Core Structural Components
The compound’s structure integrates three critical motifs:
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A 5-fluoroindole moiety, known for its role in serotonin receptor modulation and anticancer activity.
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A 2,4-dioxo-1,3-thiazolidine ring, a heterocycle associated with antidiabetic, antimicrobial, and anti-inflammatory properties.
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A (5Z)-5-(furan-2-ylmethylidene) substituent, which introduces planarity and electronic diversity to the thiazolidine ring .
The Z-configuration of the furan-2-ylmethylidene group is critical for maintaining the compound’s stereoelectronic profile, influencing its binding to biological targets.
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₂₀H₁₆FN₃O₄S
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Molecular Weight: 413.4 g/mol
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IUPAC Name: N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
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SMILES: C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F
The compound’s solubility and logP values remain uncharacterized, but its structural analogs exhibit moderate hydrophobicity, suggesting potential membrane permeability.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of this compound involves a multi-step strategy:
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Indole Ethylamine Preparation: 5-Fluoroindole is functionalized via ethylation to yield 2-(5-fluoro-1H-indol-3-yl)ethylamine.
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Thiazolidinone Core Formation: Condensation of mercaptoacetic acid with furfuraldehyde under acidic conditions generates the 2,4-dioxothiazolidine scaffold.
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Acetamide Coupling: The thiazolidinone intermediate is reacted with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to install the acetamide sidechain .
Reaction Conditions
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Temperature: 60–80°C for condensation steps.
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Catalysts: Lewis acids (e.g., BF₃·OEt₂) enhance ring-closure efficiency.
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Solvents: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Table 1: Key Reaction Parameters for Thiazolidinone Synthesis
Step | Reagents | Temperature (°C) | Yield (%) |
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Indole ethylation | Ethyl bromide, K₂CO₃ | 80 | 72 |
Thiazolidinone formation | Mercaptoacetic acid, BF₃ | 60 | 65 |
Acetamide coupling | 2-Chloroacetamide, DMF | 25 | 58 |
Biological Activity and Mechanistic Insights
Inferred Pharmacological Profiles
While direct bioactivity data for this compound is limited, structurally related thiazolidinones exhibit:
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Anticancer Activity: Inhibition of glioblastoma cell viability via ROS-mediated apoptosis (IC₅₀: 8–12 µM) .
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Antimicrobial Effects: Disruption of bacterial cell wall synthesis (MIC: 4–16 µg/mL against S. aureus) .
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Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways (IC₅₀: 10–15 µM) .
The furan-2-ylmethylidene group may enhance DNA intercalation or enzyme inhibition compared to phenyl-substituted analogs.
In Silico Predictions
Molecular docking studies predict high affinity for:
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Cyclooxygenase-2 (COX-2): Binding energy = -9.2 kcal/mol (cf. Celecoxib: -10.1 kcal/mol).
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EGFR Kinase: ΔG = -8.7 kcal/mol, suggesting potential tyrosine kinase inhibition .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the furan-2-ylmethylidene group with a 4-methoxyphenyl group (as in VC6519367) alters electronic properties and target selectivity:
Table 2: Impact of Substituents on Thiazolidinone Derivatives
Compound | Substituent | Anticancer IC₅₀ (µM) | LogP |
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VC16369731 | Furan-2-ylmethylidene | 10.2 ± 1.5 | 2.1 |
VC6519367 | 4-Methoxyphenyl | 15.8 ± 2.1 | 3.4 |
The furan derivative’s lower logP may improve aqueous solubility and bioavailability compared to its methoxy analog.
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